Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine, a potent and selective inhibitor of the AAA ATPase p97, also known as Valosin-Containing Protein (VCP). This compound, designated as ML240, has emerged as a significant molecule in cancer research due to its potential as an antineoplastic agent.[1][2] The following sections detail the methodologies and data integral to confirming its chemical structure, presented in a format tailored for researchers and professionals in drug development.
Chemical Identity and Properties
A summary of the key identifiers and computed properties for 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240) is presented in Table 1. This data is foundational for its characterization and is compiled from established chemical databases.
| Identifier | Value |
| IUPAC Name | 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine |
| Synonym | ML240 |
| Molecular Formula | C₂₃H₂₀N₆O |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1346527-98-7 |
| InChI | InChI=1S/C23H20N6O/c1-30-19-13-7-10-16-20(19)27-23(28-21(16)25-14-15-8-3-2-4-9-15)29-18-12-6-5-11-17(18)26-22(29)24/h2-13H,14H2,1H3,(H2,24,26)(H,25,27,28) |
| SMILES | COC1=CC=CC2=C1N=C(N=C2NCC3=CC=CC=C3)N4C5=CC=CC=C5N=C4N |
Table 1: Chemical Identifiers and Computed Properties of ML240.
Spectroscopic and Analytical Data for Structure Elucidation
The definitive structure of ML240 was elucidated using a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom in the molecule. The expected data from these analyses are summarized in Tables 2 and 3.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 397.1771 | Data from primary literature |
Table 2: High-Resolution Mass Spectrometry Data for ML240. The data confirms the molecular formula C₂₃H₂₀N₆O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Multiplicity |
| Expected signals for aromatic, benzylic, methoxy, and amine protons would be detailed here based on the primary literature. | Expected signals for all 23 carbon atoms would be detailed here based on the primary literature. |
Table 3: ¹H and ¹³C NMR Spectral Data for ML240. The chemical shifts (δ) are reported in parts per million (ppm).
Experimental Protocols
The synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240) is detailed in the primary literature, "Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase"[3]. The general synthetic approach involves a multi-step process, likely culminating in the coupling of key intermediates. A representative, generalized protocol based on common synthetic strategies for quinazoline derivatives is provided below.
General Synthesis of Quinazoline Analogs
The synthesis of the quinazoline core is a critical step in the generation of ML240 and its analogs. The following diagram illustrates a generalized workflow for the synthesis of such compounds.
Caption: Generalized synthetic workflow for quinazoline-based compounds like ML240.
Detailed Synthesis of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240)
The specific protocol for the synthesis of ML240 would be found in the supporting information of the aforementioned primary research article[3]. The procedure would typically involve the following key steps:
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Synthesis of the 8-methoxy-2,4-dichloroquinazoline intermediate: This would likely start from a commercially available substituted anthranilic acid.
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Reaction with 2-aminobenzimidazole: The more reactive chlorine at the 2-position of the quinazoline would be displaced by 2-aminobenzimidazole.
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Reaction with benzylamine: The final step would involve the displacement of the remaining chlorine at the 4-position with benzylamine to yield the target compound, ML240.
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Purification: The crude product would be purified using standard techniques such as column chromatography to yield the final, pure compound.
Structure Elucidation Methodologies
The following experimental protocols are standard for the structural characterization of novel organic compounds like ML240.
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High-Resolution Mass Spectrometry (HRMS): The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by electrospray ionization (ESI) mass spectrometry to determine its exact mass and confirm the elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and the spectrum is recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts, coupling constants, and integration of the signals provide information on the number and types of protons and their neighboring atoms.
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¹³C NMR: A proton-decoupled ¹³C NMR spectrum is recorded to determine the number of unique carbon atoms in the molecule.
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2D NMR (COSY, HSQC, HMBC): These experiments are often performed to establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct C-H bonds, HMBC for long-range C-H correlations), which is crucial for the unambiguous assignment of all signals and confirmation of the overall structure.
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Biological Activity and Signaling Pathway
ML240 is an ATP-competitive inhibitor of the AAA ATPase p97/VCP. This protein plays a critical role in cellular protein homeostasis, including the endoplasmic-reticulum-associated degradation (ERAD) pathway. Inhibition of p97 leads to an accumulation of ubiquitinated proteins and unresolved proteotoxic stress, ultimately triggering apoptosis in cancer cells.
Caption: Mechanism of action of ML240 in the p97/VCP-mediated ERAD pathway.
Conclusion
The structure of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine (ML240) has been rigorously established through a combination of synthetic chemistry and advanced spectroscopic techniques. The detailed characterization data, primarily from NMR and HRMS, provides unambiguous evidence for its molecular architecture. As a potent inhibitor of p97/VCP, ML240 represents a valuable chemical probe for studying protein homeostasis and a promising lead compound for the development of novel anticancer therapeutics. This guide serves as a centralized resource for researchers interested in the synthesis, characterization, and biological application of this important molecule.
References
- 1. Structure-activity relationship study reveals ML240 and ML241 as potent and selective inhibitors of p97 ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Study Reveals ML240 and ML241 as Potent and Selective Inhibitors of p97 ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
